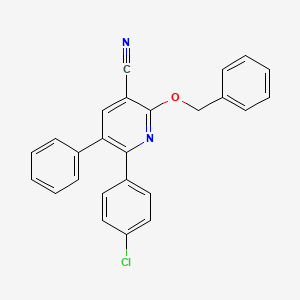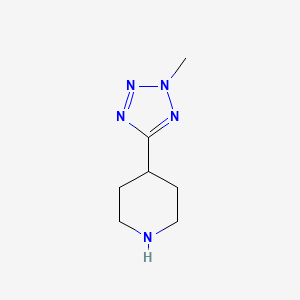
4-(2-methyl-2H-tetrazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-2H-tetrazol-5-yl)piperidine is a chemical compound that features a tetrazole ring attached to a piperidine ring. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids in drug design. The presence of the piperidine ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a nucleophilic substitution reaction to attach the tetrazole to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-2H-tetrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring, depending on the reagents used.
Substitution: Both the tetrazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
4-(2-methyl-2H-tetrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-2H-tetrazol-5-yl)-benzoic acid
- 4-(2-Methyl-2H-tetrazol-5-yl)-phenylamine
Uniqueness
4-(2-methyl-2H-tetrazol-5-yl)piperidine is unique due to the combination of the tetrazole and piperidine rings, which confer distinct chemical and biological properties. The tetrazole ring provides a high degree of stability and the ability to form multiple hydrogen bonds, while the piperidine ring enhances solubility and membrane permeability. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(2-methyltetrazol-5-yl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-12-10-7(9-11-12)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
HYYSQRRWPZZEMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B8699269.png)
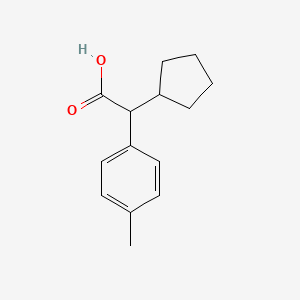
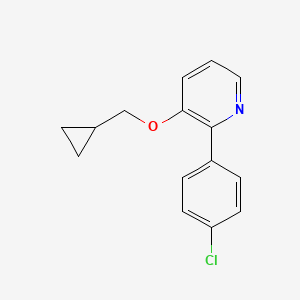
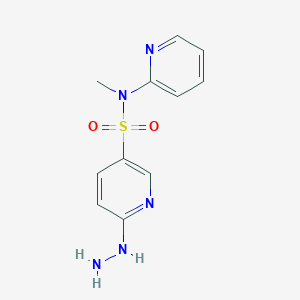
![6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8699297.png)
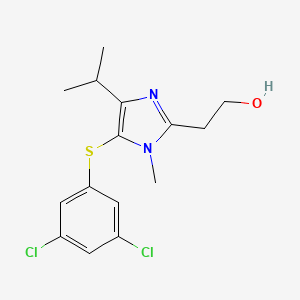
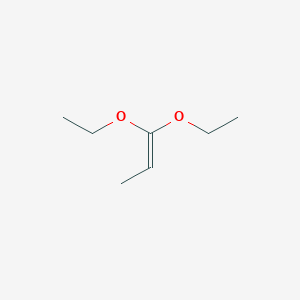
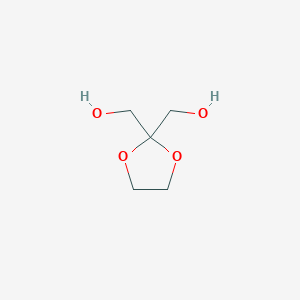
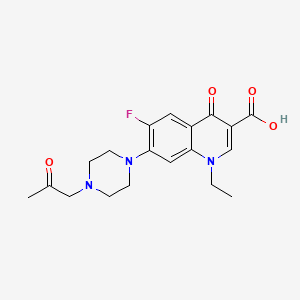


![2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine](/img/structure/B8699349.png)
